Cas no 2137682-83-6 (2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid)
![2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid structure](https://ja.kuujia.com/scimg/cas/2137682-83-6x500.png)
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid
- EN300-731041
- 2137682-83-6
-
- インチ: 1S/C13H12N2O3/c16-9-12-6-14-15(8-12)7-11-3-1-10(2-4-11)5-13(17)18/h1-4,6,8-9H,5,7H2,(H,17,18)
- InChIKey: NKRDTUPDXYPARH-UHFFFAOYSA-N
- ほほえんだ: OC(CC1C=CC(=CC=1)CN1C=C(C=O)C=N1)=O
計算された属性
- せいみつぶんしりょう: 244.08479225g/mol
- どういたいしつりょう: 244.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 72.2Ų
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-731041-10.0g |
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid |
2137682-83-6 | 95.0% | 10.0g |
$3746.0 | 2025-03-11 | |
Enamine | EN300-731041-0.5g |
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid |
2137682-83-6 | 95.0% | 0.5g |
$836.0 | 2025-03-11 | |
Enamine | EN300-731041-2.5g |
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid |
2137682-83-6 | 95.0% | 2.5g |
$1707.0 | 2025-03-11 | |
Enamine | EN300-731041-1.0g |
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid |
2137682-83-6 | 95.0% | 1.0g |
$871.0 | 2025-03-11 | |
Enamine | EN300-731041-0.25g |
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid |
2137682-83-6 | 95.0% | 0.25g |
$801.0 | 2025-03-11 | |
Enamine | EN300-731041-0.05g |
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid |
2137682-83-6 | 95.0% | 0.05g |
$732.0 | 2025-03-11 | |
Enamine | EN300-731041-5.0g |
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid |
2137682-83-6 | 95.0% | 5.0g |
$2525.0 | 2025-03-11 | |
Enamine | EN300-731041-0.1g |
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid |
2137682-83-6 | 95.0% | 0.1g |
$767.0 | 2025-03-11 |
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acidに関する追加情報
Research Briefing on 2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid (CAS: 2137682-83-6)
The compound 2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid (CAS: 2137682-83-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the role of 2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid as a versatile intermediate in the synthesis of novel bioactive molecules. Its structure, which combines a pyrazole ring with a phenylacetic acid moiety, makes it an attractive scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors. Notably, the presence of the formyl group at the 4-position of the pyrazole ring allows for further functionalization, enabling the design of diverse derivatives with tailored pharmacological properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of this compound in the synthesis of potent inhibitors of inflammatory mediators. The study reported that derivatives of 2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid exhibited significant inhibitory activity against cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for the development of anti-inflammatory drugs with improved selectivity and reduced side effects compared to existing therapeutics.
Another area of interest is the compound's application in cancer research. A preprint article from BioRxiv (2024) described the use of 2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid as a building block for the synthesis of novel kinase inhibitors. The study revealed that certain derivatives selectively targeted aberrant signaling pathways in cancer cells, leading to apoptosis and reduced tumor growth in preclinical models. These results underscore the compound's potential as a starting point for anticancer drug development.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid. A 2024 patent application disclosed an improved synthetic route that enhances yield and purity while reducing environmental impact. This development is particularly relevant for scaling up production to meet the growing demand for this compound in pharmaceutical research and development.
Looking ahead, researchers are exploring the compound's potential in other therapeutic areas, including neurodegenerative diseases and metabolic disorders. Preliminary data suggest that structural modifications of the core scaffold could yield compounds with activity against novel biological targets. However, further studies are needed to fully elucidate the structure-activity relationships and optimize the pharmacological profile of these derivatives.
In conclusion, 2-{4-[(4-formyl-1H-pyrazol-1-yl)methyl]phenyl}acetic acid (CAS: 2137682-83-6) represents a promising chemical entity with diverse applications in drug discovery. Its unique structural features, combined with recent synthetic advancements and demonstrated biological activities, position it as a valuable tool for medicinal chemists. Continued research on this compound and its derivatives may yield novel therapeutic agents addressing unmet medical needs across multiple disease areas.
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